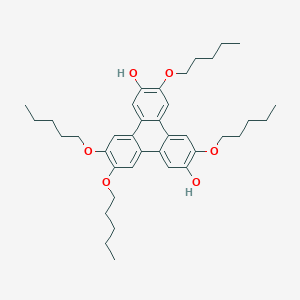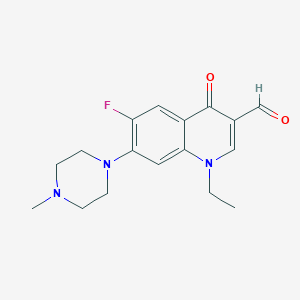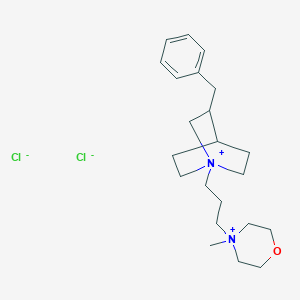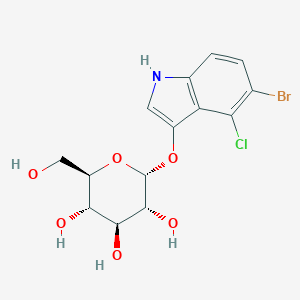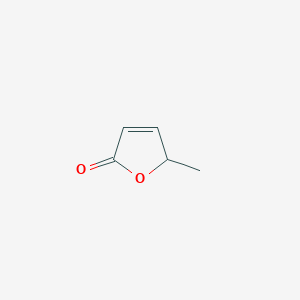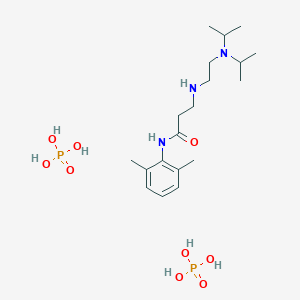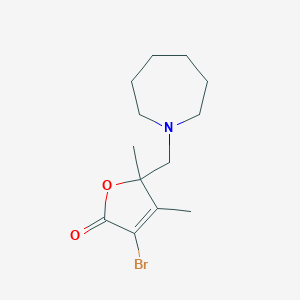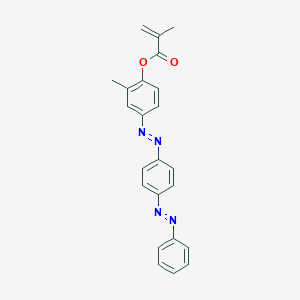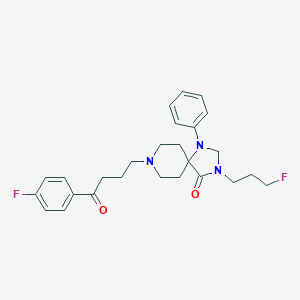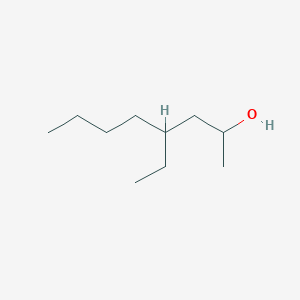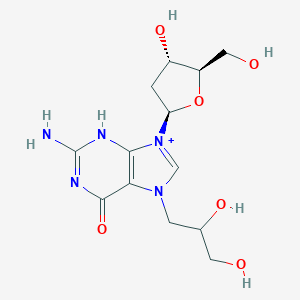
Dhpdg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropyridine (DHP) is a class of organic compounds that possess a pyridine ring with two hydrogen atoms replaced by a double bond. DHP derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. In
Scientific Research Applications
Dhpdg derivatives have been studied for their potential therapeutic applications such as cardiovascular diseases, cancer, and neurological disorders. Dhpdg derivatives have been shown to possess anti-tumor activity by inhibiting the proliferation of cancer cells. Dhpdg derivatives have also been studied for their potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
Dhpdg derivatives interact with calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Dhpdg derivatives bind to the L-type calcium channels, which are found in cardiac and smooth muscle cells, and inhibit calcium influx. This leads to a decrease in muscle contraction and vasodilation, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical And Physiological Effects
Dhpdg derivatives have been shown to possess various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have been shown to induce vasodilation by inhibiting calcium influx in smooth muscle cells. Dhpdg derivatives have also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Dhpdg derivatives have been studied for their potential neuroprotective effects by inhibiting calcium influx in neurons.
Advantages And Limitations For Lab Experiments
Dhpdg derivatives have several advantages for lab experiments such as their ability to interact with calcium channels, their ease of synthesis, and their potential therapeutic applications. However, Dhpdg derivatives also have some limitations such as their potential toxicity and their limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of Dhpdg derivatives such as the development of more potent and selective calcium channel blockers, the investigation of their potential use in the treatment of neurological disorders, and the exploration of their potential use in combination therapy with other drugs. The development of more potent and selective calcium channel blockers can lead to the development of more effective treatments for cardiovascular diseases. The investigation of their potential use in the treatment of neurological disorders can lead to the development of new therapies for these disorders. The exploration of their potential use in combination therapy with other drugs can lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, Dhpdg derivatives have been widely studied for their potential therapeutic applications due to their ability to interact with calcium channels. Dhpdg derivatives have various biochemical and physiological effects such as vasodilation, anti-inflammatory activity, and neuroprotection. Dhpdg derivatives have advantages and limitations for lab experiments, and there are several future directions for their study. The study of Dhpdg derivatives has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
Dhpdg derivatives can be synthesized through various methods such as the Hantzsch reaction, Michael addition, and Knoevenagel condensation. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Michael addition involves the reaction of a β-ketoester with an α,β-unsaturated carbonyl compound in the presence of a base. Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
properties
CAS RN |
104764-31-0 |
|---|---|
Product Name |
Dhpdg |
Molecular Formula |
C13H20N5O6+ |
Molecular Weight |
342.33 g/mol |
IUPAC Name |
2-amino-7-(2,3-dihydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O6/c14-13-15-11-10(12(23)16-13)17(2-6(21)3-19)5-18(11)9-1-7(22)8(4-20)24-9/h5-9,19-22H,1-4H2,(H2-,14,15,16,23)/p+1/t6?,7-,8+,9+/m0/s1 |
InChI Key |
SBYRSRSXEPLVHL-GSLILNRNSA-O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(CO)O)CO)O |
Canonical SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(CO)O)CO)O |
synonyms |
7-(2,3-dihydroxypropane)deoxyguanosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



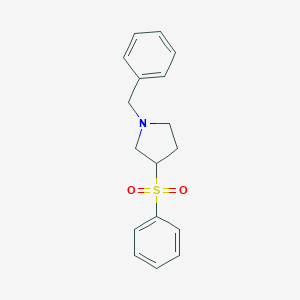
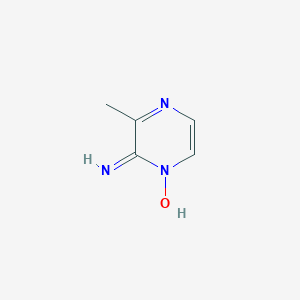
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
